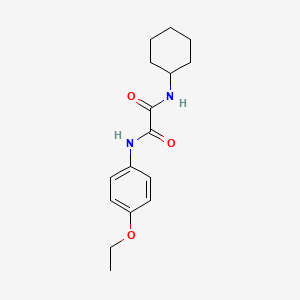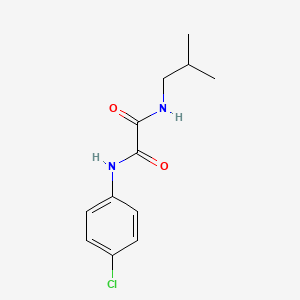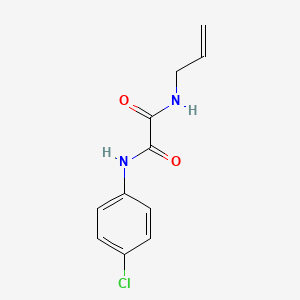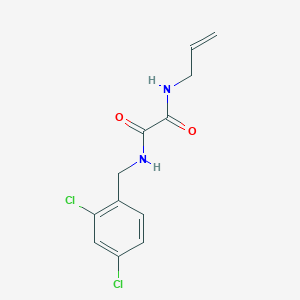
N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide
Descripción general
Descripción
N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide, also known as CEPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPE belongs to the class of compounds called amides and has a molecular formula of C18H26N2O2.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and agriculture. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
Mecanismo De Acción
N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide is believed to exert its effects through the inhibition of enzymes involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission. This compound has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. In vivo studies have shown that this compound administration leads to increased acetylcholine levels in the brain and improved cognitive function in animal models. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it accessible to researchers. This compound has also been shown to have a high degree of selectivity for its biological targets, making it a useful tool for investigating specific pathways. However, this compound has some limitations as a research tool. It has a relatively short half-life in vivo, limiting its usefulness in long-term studies. Additionally, this compound has been shown to have some toxicity in animal models at high doses, requiring careful dosing in experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(4-ethoxyphenyl)ethanediamide. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of this compound as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-14-10-8-13(9-11-14)18-16(20)15(19)17-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEODTRPOQFOJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dichlorobenzyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848545.png)
![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3848573.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848580.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848582.png)



![N-(tert-butyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848604.png)

![N-(tert-butyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848629.png)
![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848651.png)
![N-(2,4-dimethoxybenzyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3848655.png)